molecular formula C24H23FN4O B608224 JNJ-42259152 CAS No. 1301167-87-2

JNJ-42259152

Cat. No.: B608224
CAS No.: 1301167-87-2
M. Wt: 402.46
InChI Key: OWEZURWNYQWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

JNJ-42259152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-42259152 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of JNJ-42259152 involves its interaction with specific molecular targets and pathways. It is known to affect mitochondrial function by targeting components of the electron transport chain, such as succinate dehydrogenase . This interaction leads to changes in cellular energy production and can influence various physiological processes.

Comparison with Similar Compounds

JNJ-42259152 can be compared with other similar compounds, such as ubiquinone and lumateperone . While ubiquinone is primarily involved in mitochondrial electron transport, lumateperone acts as an atypical antipsychotic with different molecular targets. The uniqueness of this compound lies in its specific molecular structure and its distinct mechanism of action.

Similar Compounds

  • Ubiquinone
  • Lumateperone

Properties

CAS No.

1301167-87-2

Molecular Formula

C24H23FN4O

Molecular Weight

402.46

IUPAC Name

2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine

InChI

InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3

InChI Key

OWEZURWNYQWWNB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)COC2=CC=C(C=C2)C3=NN(C=C3C4=CC=NC=C4)CCF)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-42259152;  JNJ 42259152;  JNJ42259152.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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